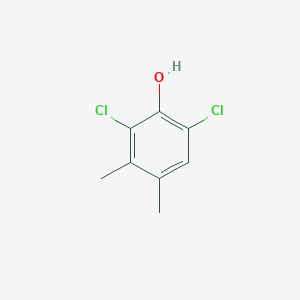

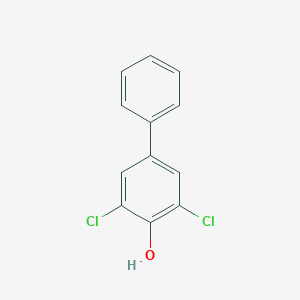

4-Hydroxy-3,5-dichlorobiphenyl

説明

Synthesis Analysis

The synthesis of 4-Hydroxy-3,5-dichlorobiphenyl and related compounds has been studied extensively. For instance, metabolic hydroxylation processes have been observed in chlorobiphenyls containing unsubstituted positions, suggesting a pathway for the synthesis and breakdown of such compounds (Jensen & Sundström, 1974). Another study focused on synthesizing and analyzing the crystal structure of closely related compounds, providing insights into the chemical synthesis and structure elucidation of chlorophenyl derivatives (Zhao et al., 2009).

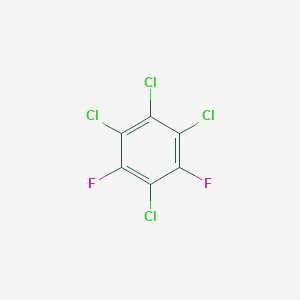

Molecular Structure Analysis

Investigations into the molecular structure of chlorinated biphenyls, including hydroxylated metabolites, reveal detailed insights into their geometric and electronic configurations. Studies such as the determination of the crystal structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl offer valuable data on intramolecular hydrogen bonding and the spatial arrangement of the molecule (Dhakal et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties of 4-Hydroxy-3,5-dichlorobiphenyl are influenced by its chlorinated and hydroxylated functional groups. The reactivity and formation of hydroxylated metabolites of chlorobiphenyls in various conditions have been studied to understand their chemical behavior and environmental fate. For example, the photolysis of chlorohydroxybiphenyls in aqueous solutions shows unique reaction pathways and product formations, indicating the complex reactivity of such compounds (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of 4-Hydroxy-3,5-dichlorobiphenyl, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. Although specific studies on these properties were not directly found, related research on chlorobiphenyls provides a foundation for inferring the physical characteristics of similar compounds. The environmental persistence and mobility can be deduced from studies on metabolites and derivatives of chlorobiphenyls, highlighting the importance of physical properties in environmental chemistry (Wehler et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are integral to understanding the environmental impact and chemical behavior of 4-Hydroxy-3,5-dichlorobiphenyl. Studies on the metabolic pathways and hydroxylation mechanisms offer insights into the compound's chemical stability and transformations in biological systems (Tulp et al., 1977).

科学的研究の応用

Metabolic Pathways in Plants : Poplar plants can metabolize airborne pollutants like 4-Monochlorobiphenyl (a related compound) to hydroxylated metabolites (OH-CBs) (Zhai, Lehmler, & Schnoor, 2010).

Chemical Properties and Interactions : The study of 3,5-Dichloro-3',4'-dimethoxybiphenyl, a dihydroxylated metabolite of 3,4-dichlorobiphenyl, reveals important π-π stacking interactions and molecular structure insights (Dhakal, Parkin, & Lehmler, 2019).

Mutagenicity in Mammalian Cells : Quinoid metabolites of 4-monochlorobiphenyl, a compound similar to 4-Hydroxy-3,5-dichlorobiphenyl, have been shown to induce gene mutations in mammalian cells, identifying quinoid metabolites as potential ultimate mutagens (Zettner et al., 2007).

Photodegradation in Aqueous Environments : Research on the photolysis of 4'-Chloro-2-Hydroxybiphenyl in aqueous solutions provides insights into the environmental degradation processes of such compounds (Zhang et al., 2020).

Bacterial Metabolism and Detoxification : A study on the detoxification of hydroxylated polychlorobiphenyls by a specific strain of Sphingomonas isolated from forest soil highlights the potential of bacterial intervention in reducing the toxicity of such compounds (Mizukami-Murata et al., 2016).

Hydrodechlorination Techniques : Research into uncatalyzed hydrodechlorination processes for dichlorobiphenyls reveals varying reactivities, which are crucial for understanding their environmental degradation (Gorbunova et al., 2019).

Electrochemical Hydrodechlorination : A study focused on the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions, providing insights into methods for treating such pollutants (Yang, Yu, & Liu, 2006).

作用機序

Target of Action

The primary target of 4-Hydroxy-3,5-dichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

It is known that polychlorinated biphenyls (pcbs) like 4-hydroxy-3,5-dichlorobiphenyl can interact with their targets and cause changes in the organism .

Biochemical Pathways

The biodegradation of PCBs, including 4-Hydroxy-3,5-dichlorobiphenyl, can occur through anaerobic dechlorination , aerobic microbial degradation , and a combination of transformation of anaerobic dechlorination and aerobic degradation . Under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs, especially high-chlorinated congeners . The low-chlorinated compounds formed after reductive dechlorination could be further aerobically degraded and completely mineralized .

Pharmacokinetics

It’s known that pcbs are persistent and recalcitrant to biodegradation, which may hamper the transformation of pcb congeners from the environment .

Result of Action

The result of the action of 4-Hydroxy-3,5-dichlorobiphenyl is the transformation of the compound into less chlorinated compounds through the process of dechlorination . These less chlorinated compounds can then be further degraded and mineralized .

Action Environment

The action of 4-Hydroxy-3,5-dichlorobiphenyl is influenced by environmental factors. For instance, under anaerobic conditions, microbial dechlorination is an important degradation mode for PCBs . The efficacy and stability of the compound’s action can also be affected by the presence of other substances in the environment .

特性

IUPAC Name |

2,6-dichloro-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFXDKAXCKUSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150528 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3,5-dichlorobiphenyl | |

CAS RN |

1137-59-3 | |

| Record name | 3,5-Dichloro-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4-ol, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

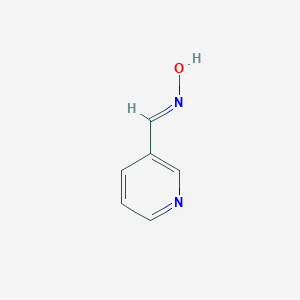

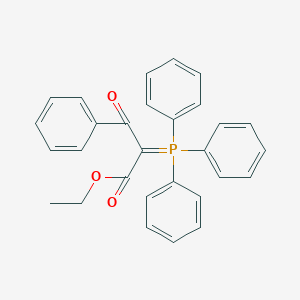

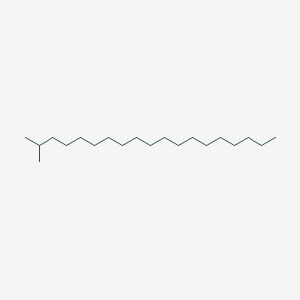

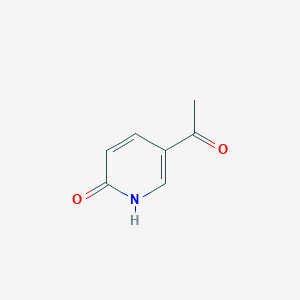

Feasible Synthetic Routes

Q & A

Q1: How can 4-Hydroxy-3,5-dichlorobiphenyl be removed from wastewater?

A1: One promising method for removing 4-OH-PCB-14 from wastewater utilizes immobilized laccase enzymes. Researchers have successfully immobilized laccase on modified cellulose/cellulose fibril beads (MCCBs). These MCCBs exhibit a porous structure ideal for enzyme immobilization and demonstrate high efficiency in degrading 4-OH-PCB-14. In a study, laccase immobilized on MCCBs removed 85% of 20 mg/L 4-OH-PCB-14 from wastewater. [] This approach offers a potential environmentally friendly solution for treating wastewater contaminated with this compound.

Q2: Can 4-Hydroxy-3,5-dichlorobiphenyl disrupt thyroid hormone function?

A2: Yes, 4-OH-PCB-14 has been identified as a potential thyroid disruptor due to its ability to bind to transthyretin (TTR). TTR is a transport protein responsible for carrying thyroid hormones in the blood. [] By binding to TTR, 4-OH-PCB-14 can interfere with the normal transport and function of thyroid hormones, potentially leading to thyroid disruption. In a biosensor assay, 4-OH-PCB-14 demonstrated a high relative potency (RP = 4.4) compared to thyroxine (T4) in its binding affinity to TTR. [] This finding highlights the potential risk of 4-OH-PCB-14 as an endocrine disruptor.

Q3: What types of wood biochar are effective for immobilizing laccase to remove 4-Hydroxy-3,5-dichlorobiphenyl from wastewater?

A3: While the provided abstract doesn't specify the types of wood biochar used in the study, it highlights that different species of wood biochar can be used to immobilize laccase for 4-OH-PCB-14 removal from wastewater. [] Further investigation into the full research article is needed to determine the effectiveness of specific wood biochar types for this application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。